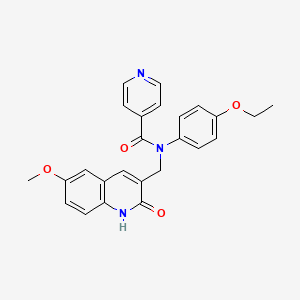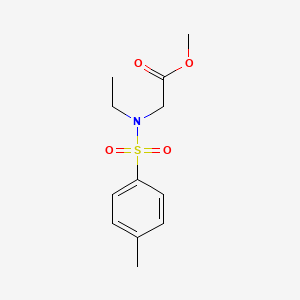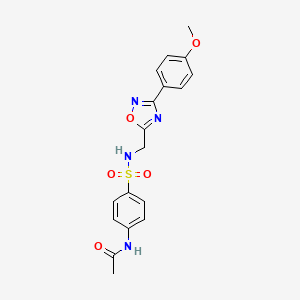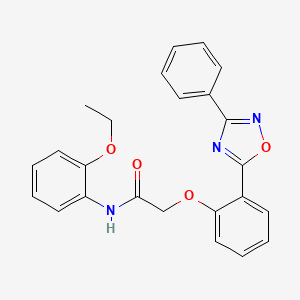
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide, also known as HMQN, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. HMQN is a synthetic compound that is derived from quinoline and nicotinamide, and has been found to exhibit several pharmacological properties.
作用机制
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide is not fully understood, but it has been found to interact with several cellular targets, including DNA, RNA, and proteins. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been shown to inhibit the activity of several enzymes involved in the regulation of cellular processes, including inflammation and cell proliferation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been found to exhibit several biochemical and physiological effects, including the inhibition of inflammation and oxidative stress, the induction of apoptosis in cancer cells, and the modulation of cellular signaling pathways. It has also been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
实验室实验的优点和局限性
The advantages of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in lab experiments include its potential applications in various fields of research, including cancer therapy, neuroprotection, and infectious disease treatment. However, the limitations of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide include the development of new drugs based on its chemical structure, the investigation of its potential applications in the treatment of various diseases, and the exploration of its mechanism of action and potential side effects. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide, including its absorption, distribution, metabolism, and excretion in the human body.
合成方法
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide involves a multi-step process that begins with the preparation of 2-hydroxy-6-methoxyquinoline. This is followed by the reaction of 2-hydroxy-6-methoxyquinoline with o-tolyl isocyanate to form the intermediate product, 2-(o-tolylcarbamoyl)-6-methoxyquinoline. The final step involves the reaction of 2-(o-tolylcarbamoyl)-6-methoxyquinoline with nicotinoyl chloride to form N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide.
科学研究应用
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has been found to exhibit several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer properties. It has been extensively studied for its potential applications in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(o-tolyl)nicotinamide has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the development of new drugs to combat infectious diseases.
属性
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3/c1-16-6-3-4-8-22(16)27(24(29)17-7-5-11-25-14-17)15-19-12-18-13-20(30-2)9-10-21(18)26-23(19)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQIONZUIRWFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-6-methoxy-quinolin-3-ylmethyl)-N-o-tolyl-nicotinamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














